

Application Notes and Protocols for Studying BAY1238097 Target Engagement Using NanoBRET™ Assays

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Compound of Interest

Compound Name: **BAY1238097**

Cat. No.: **B1149911**

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Introduction

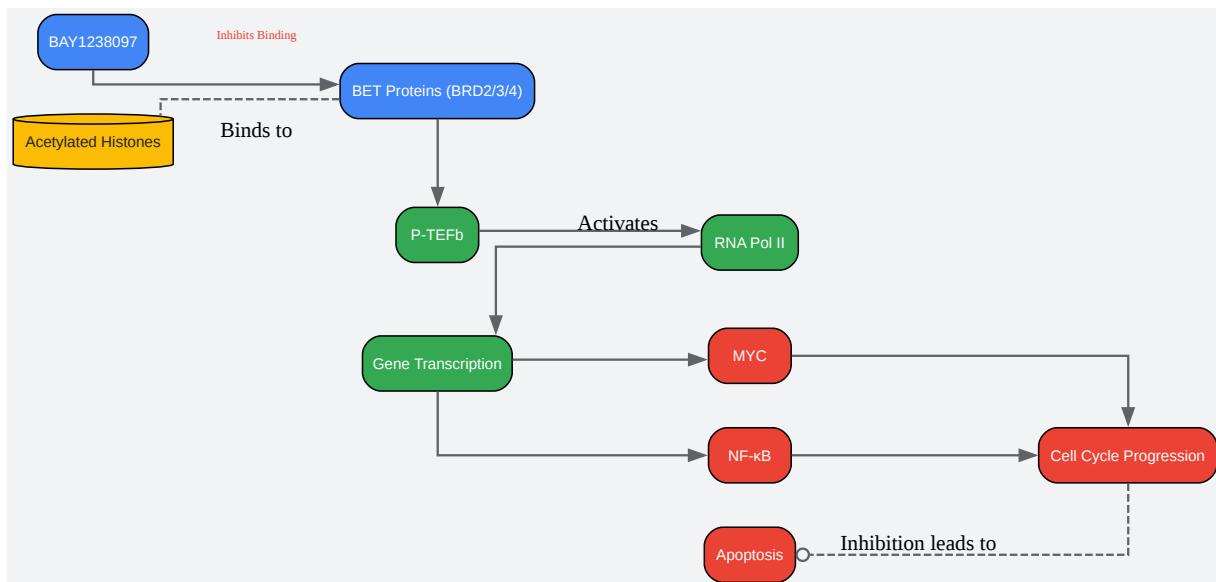
BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are key epigenetic readers regulating gene expression. [1] The NanoBRET™ Target Engagement (TE) Assay is a robust, live-cell method to quantify the binding of small molecule inhibitors to their target proteins. This technology utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon, between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer (acceptor) that binds to the same target.[2][3] When a test compound, such as **BAY1238097**, binds to the target protein, it competes with the tracer, leading to a decrease in the BRET signal. This allows for the quantitative determination of intracellular compound affinity and target engagement.[4][5]

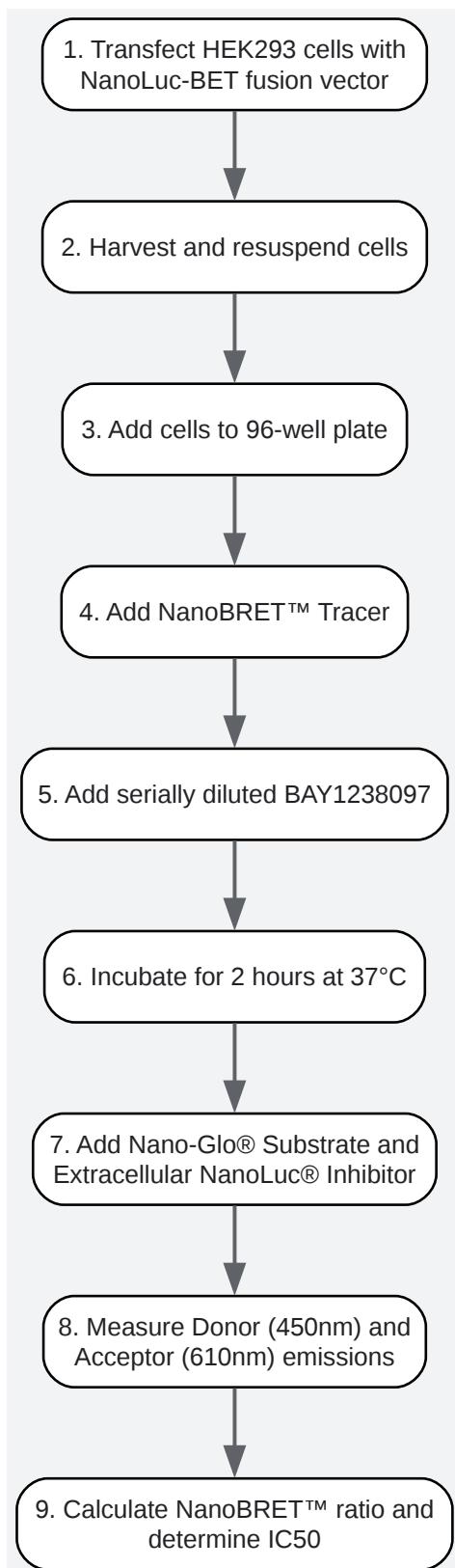
These application notes provide a detailed protocol for utilizing the NanoBRET™ TE Assay to measure the target engagement of **BAY1238097** with BET bromodomain proteins, particularly BRD4, in living cells.

Signaling Pathway and Mechanism of Action

BET proteins, most notably BRD4, play a crucial role in transcriptional activation. They recognize and bind to acetylated lysine residues on histones and transcription factors via their bromodomains.^[6] This interaction facilitates the recruitment of the positive transcription elongation factor b (P-TEFb) and other transcriptional machinery to gene promoters and super-enhancers, leading to the expression of key oncogenes such as MYC and components of the NF-κB signaling pathway.^{[6][7][8]}

BAY1238097, as a BET inhibitor, competitively binds to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin. This disruption prevents the recruitment of the transcriptional machinery, leading to the downregulation of target gene expression, cell cycle arrest, and apoptosis in cancer cells.



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